molecular formula C13H18BNO4 B3030785 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid CAS No. 957062-71-4

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Cat. No.: B3030785
CAS No.: 957062-71-4
M. Wt: 263.10
InChI Key: WBAACPSTIIWUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known that boronic acids are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium (II) complex, transferring the organic group attached to boron to the palladium .

Biochemical Pathways

In general, suzuki-miyaura coupling reactions are used to form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (2630973 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are often well-absorbed.

Result of Action

Given its potential role in suzuki-miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .

Action Environment

The action of this compound is likely influenced by environmental factors such as temperature and the presence of a palladium catalyst. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. The presence of a palladium catalyst is also crucial for its role in Suzuki-Miyaura coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

[3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAACPSTIIWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674315
Record name {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-71-4
Record name {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.